1-Chloro-1-(2-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one 1-Chloro-1-(2-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18819609
InChI: InChI=1S/C11H10ClF3OS/c1-6(16)9(12)7-4-3-5-8(10(7)17-2)11(13,14)15/h3-5,9H,1-2H3
SMILES:
Molecular Formula: C11H10ClF3OS
Molecular Weight: 282.71 g/mol

1-Chloro-1-(2-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18819609

Molecular Formula: C11H10ClF3OS

Molecular Weight: 282.71 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(2-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one -

Specification

Molecular Formula C11H10ClF3OS
Molecular Weight 282.71 g/mol
IUPAC Name 1-chloro-1-[2-methylsulfanyl-3-(trifluoromethyl)phenyl]propan-2-one
Standard InChI InChI=1S/C11H10ClF3OS/c1-6(16)9(12)7-4-3-5-8(10(7)17-2)11(13,14)15/h3-5,9H,1-2H3
Standard InChI Key HVGOSVUFUHUZMO-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)SC)Cl

Introduction

1-Chloro-1-(2-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one is a synthetic organic compound characterized by its complex molecular structure, which includes a chloro group, a methylthio group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. Its molecular formula is C11H10ClF3OS. This compound is of interest in various fields, including chemistry and pharmacology, due to its unique chemical properties and potential biological activities.

Synthesis and Optimization

The synthesis of 1-Chloro-1-(2-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps, which require optimization to achieve high yields and purity. This optimization is crucial for industrial applications, where efficiency and cost-effectiveness are paramount.

Biological Activities and Potential Applications

Preliminary studies suggest that this compound may exhibit significant biological activities, potentially influenced by its functional groups. These activities could be relevant in pharmacology, where compounds with specific binding affinities to enzymes or receptors are sought for therapeutic purposes.

Potential Biological ActivityPossible Application
Enzyme InhibitionTherapeutic drug development
Receptor BindingModulation of biochemical pathways

Interaction Studies

Interaction studies focus on the compound's binding affinities with specific enzymes and receptors. The unique combination of functional groups may enhance its interactions with biological macromolecules, leading to modulation of various biochemical pathways. These studies are essential for understanding the compound's potential therapeutic effects and safety profile.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-Chloro-1-(2-(methylthio)-3-(trifluoromethyl)phenyl)propan-2-one, including variations in functional group positions or types. These similarities and differences can provide insights into how structural modifications affect biological activity and chemical reactivity.

Compound NameStructural VariantsUnique Features
1-Chloro-1-[4-(difluoromethoxy)-3-(methylthio)phenyl]propan-2-oneDifluoromethoxy instead of trifluoromethylAltered reactivity
1-Chloro-1-[4-(difluoromethyl)-3-methylsulfanylphenyl]propan-2-oneDifferent methylthio positionVariations in biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator